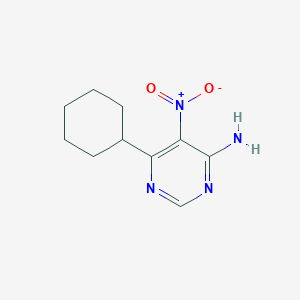

6-Cyclohexyl-5-nitropyrimidin-4-amine

Description

Structure

3D Structure

Properties

CAS No. |

62652-88-4 |

|---|---|

Molecular Formula |

C10H14N4O2 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

6-cyclohexyl-5-nitropyrimidin-4-amine |

InChI |

InChI=1S/C10H14N4O2/c11-10-9(14(15)16)8(12-6-13-10)7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,11,12,13) |

InChI Key |

NDMSQFDOCYPUQW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=C(C(=NC=N2)N)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Cyclohexyl 5 Nitropyrimidin 4 Amine and Its Precursors

Retrosynthetic Analysis of 6-Cyclohexyl-5-nitropyrimidin-4-amine

A retrosynthetic analysis of this compound reveals several plausible synthetic pathways by disconnecting the target molecule into simpler, more readily available starting materials. The primary disconnections focus on the formation of the core pyrimidine (B1678525) ring.

One logical approach involves a [C4+N2] disconnection strategy, which is a common method for pyrimidine synthesis. This breaks the ring into a four-carbon (C-C-C-N) fragment and a dinitrogen (N-C-N) fragment. The key precursors identified through this disconnection are:

Precursor A (C4 Fragment): A β-enaminonitrile or a related 1,3-dicarbonyl equivalent bearing the cyclohexyl and nitro groups. A plausible precursor is 2-cyclohexyl-3-amino-2-nitropropenenitrile. This intermediate already contains the required C4, C5, and C6 substituents.

Precursor B (N2 Fragment): A simple C1-N2 source, such as formamidine (B1211174) or guanidine (B92328). Guanidine is particularly attractive as it directly installs the required 4-amino group. nih.gov

An alternative retrosynthetic route involves the construction of a substituted pyrimidine ring first, followed by the introduction of the nitro group. This approach might start from a precursor like 3-cyclohexyl-3-oxopropanenitrile, which can be condensed with guanidine to form 6-cyclohexylpyrimidin-4-amine. The final step would then be a regioselective nitration at the C5 position. However, controlling the regioselectivity of nitration on an electron-rich aminopyrimidine ring can be challenging and may require specific directing groups or reaction conditions.

A third strategy could involve functionalization of a pre-existing pyrimidine core. For instance, starting with a dihalopyrimidine like 2,4-dichloro-5-nitropyrimidine, a series of nucleophilic substitution reactions could be envisioned. google.com However, introducing the cyclohexyl group onto the pyrimidine ring via standard cross-coupling reactions can be complex. Therefore, building the ring with the cyclohexyl group already in place is often a more convergent and efficient strategy.

| Retrosynthetic Pathway | Key Precursors | Primary Bond Formations | Potential Challenges |

| Convergent [C4+N2] Synthesis | 2-cyclohexyl-3-amino-2-nitropropenenitrile; Guanidine | Pyrimidine ring C-N bonds | Synthesis and stability of the highly functionalized C4 precursor. |

| Sequential Functionalization | 3-cyclohexyl-3-oxopropanenitrile; Guanidine | Pyrimidine ring C-N bonds; C-NO2 bond | Regioselectivity of the final nitration step. |

| Pyrimidine Core Modification | 2,4-dichloro-5-nitropyrimidine; Cyclohexyl nucleophile/electrophile | C-Cyclohexyl bond; C-NH2 bond | Difficulty in selectively introducing the cyclohexyl group at C6. |

Novel Approaches to Pyrimidine Ring Construction with Cyclohexyl and Nitro Functionalities

Modern organic synthesis emphasizes efficiency, atom economy, and environmental sustainability. Novel methodologies such as cascade reactions and multicomponent syntheses, guided by the principles of green chemistry, offer significant advantages over traditional linear synthetic routes.

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, are particularly well-suited for the rapid assembly of complex molecules like pyrimidines. rasayanjournal.co.innih.govthieme-connect.com An MCR approach to this compound could involve the one-pot reaction of a cyclohexyl-containing ketone, a nitrile source, and an amidine.

A plausible MCR could be an iridium-catalyzed three-component reaction. organic-chemistry.orgbohrium.comfigshare.com This sustainable method can assemble pyrimidines from amidines and up to three different alcohol components via a sequence of condensation and dehydrogenation steps. nih.govorganic-chemistry.org For the target molecule, this could involve reacting guanidine with a cyclohexyl-substituted alcohol and another alcohol component that can ultimately be converted to the nitro group precursor. This approach allows for the modular and rapid synthesis of highly substituted pyrimidines. thieme-connect.com

Cascade reactions, which involve two or more sequential transformations where the product of the first reaction is the substrate for the next, can also be designed for this synthesis. 20.210.105 For example, a cascade could be initiated by a Michael addition of a nucleophile to a nitro-alkene bearing the cyclohexyl group, followed by an intramolecular cyclization and subsequent aromatization to form the pyrimidine ring. Such processes minimize the need for purification of intermediates, saving time and resources.

The principles of green chemistry are increasingly integral to the design of synthetic routes, aiming to reduce environmental impact and improve safety. rasayanjournal.co.inbenthamdirect.comnih.gov For the synthesis of this compound, several green strategies can be implemented:

Alternative Energy Sources: Microwave irradiation and ultrasound assistance can significantly accelerate reaction rates, often leading to higher yields and cleaner product formation in shorter times compared to conventional heating. powertechjournal.commdpi.com These techniques are particularly effective for condensation and cyclization reactions common in pyrimidine synthesis.

Solvent-Free Reactions: Performing reactions in the absence of a solvent or using environmentally benign solvents like water or ionic liquids minimizes the generation of volatile organic compound (VOC) waste. rasayanjournal.co.inpowertechjournal.com Solvent-free MCRs are especially attractive from a green chemistry perspective.

Catalysis: The use of reusable heterogeneous catalysts or highly efficient homogeneous catalysts reduces waste and improves atom economy. powertechjournal.com For instance, developing a solid-supported catalyst for the pyrimidine ring formation would simplify product purification and allow for catalyst recycling.

Atom Economy: MCRs and cascade reactions are inherently more atom-economical than linear syntheses as they incorporate a larger proportion of the starting material atoms into the final product, generating less waste. rasayanjournal.co.in

| Green Chemistry Principle | Application in Synthesis | Expected Benefit |

| Alternative Energy | Microwave-assisted cyclocondensation | Reduced reaction time, increased yield. powertechjournal.com |

| Benign Solvents | Reaction in water or ionic liquids | Reduced VOC emissions, simplified workup. rasayanjournal.co.in |

| Catalysis | Use of a recyclable heterogeneous catalyst | Minimized catalyst waste, cost-effectiveness. |

| Atom Economy | Multicomponent reaction strategy | Fewer synthetic steps, less byproduct formation. nih.gov |

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

Fine-tuning reaction parameters is crucial for maximizing the yield and purity of the target compound. Key factors include the choice of solvent, reaction kinetics, and the design of catalysts and ligands.

The choice of solvent can profoundly influence reaction rates and selectivity by affecting the solubility of reactants and the stability of intermediates and transition states. In pyrimidine synthesis, polar aprotic solvents such as DMF, DMSO, or acetonitrile (B52724) are commonly used.

A systematic study of solvent effects would be necessary to optimize the synthesis of this compound. For instance, the rate of the cyclocondensation step might be enhanced in a solvent with a high dielectric constant that can stabilize charged intermediates. The morphology and crystallinity of the final product can also be significantly influenced by the solvent used for the reaction and subsequent crystallization. nih.gov

Understanding the reaction kinetics through monitoring the concentration of reactants and products over time would provide insights into the reaction mechanism. This data is essential for identifying rate-limiting steps and potential bottlenecks in the synthesis. For example, if the initial condensation is found to be slow, reaction conditions could be adjusted (e.g., by increasing the temperature or using a more effective catalyst) to accelerate this specific step.

| Solvent | Dielectric Constant (approx.) | Potential Influence on Synthesis |

| Toluene | 2.4 | May favor less polar transition states; good for azeotropic water removal. |

| Acetonitrile | 37.5 | Polar aprotic, can solubilize a wide range of reactants and stabilize charged intermediates. |

| Ethanol | 24.5 | Protic solvent, can participate in hydrogen bonding and act as a proton source/sink. |

| Dimethylformamide (DMF) | 36.7 | High-boiling polar aprotic solvent, often used to drive reactions to completion at elevated temperatures. |

Catalysis is a cornerstone of modern organic synthesis, enabling transformations that would otherwise be inefficient or impossible. For the synthesis of this compound, catalyst development could focus on several key steps:

C-C Bond Formation: If a cross-coupling strategy is used to introduce the cyclohexyl group, the development of palladium or nickel catalysts with specialized ligands would be critical to ensure high efficiency and selectivity.

Pyrimidine Ring Formation: As mentioned, iridium-pincer complexes have shown great promise in the multicomponent synthesis of pyrimidines. thieme-connect.comorganic-chemistry.org The electronic and steric properties of the pincer ligand (e.g., a PN5P ligand) can be systematically varied to optimize the catalyst's activity and stability for the specific substrates required for the target molecule. organic-chemistry.orgbohrium.comfigshare.com

Selective Functionalization: The regioselective introduction of substituents onto the pyrimidine ring can be achieved using directed metalation strategies. Reagents like TMPMgCl·LiCl can selectively deprotonate specific positions on the pyrimidine ring, allowing for the subsequent introduction of electrophiles. nih.gov The design of the base and the reaction conditions are crucial for controlling this selectivity.

The rational design of ligands is paramount in homogeneous catalysis. Ligands modulate the metal center's reactivity, selectivity, and stability. For a given transformation, a library of ligands with varying steric bulk and electronic properties could be screened to identify the optimal catalyst system for maximizing the yield of this compound.

Mechanistic Elucidation of Key Synthetic Steps for this compound

The synthesis of this compound is typically achieved through a multi-step process involving the construction and subsequent functionalization of the pyrimidine core. The key transformations—nitration, introduction of the cyclohexyl group, and amination—are governed by specific mechanistic principles. The most common and industrially viable route involves sequential nucleophilic aromatic substitution (SNAr) reactions on a pre-functionalized pyrimidine ring, such as 4,6-dichloro-5-nitropyrimidine (B16160). The strong electron-withdrawing effect of the two ring nitrogens and the C5-nitro group makes the chlorine-bearing carbons (C4 and C6) highly electrophilic and susceptible to nucleophilic attack.

The general synthetic pathway can be outlined as follows:

Nitration : Introduction of a nitro group at the 5-position of a pyrimidine precursor, such as 4,6-dihydroxypyrimidine (B14393).

Halogenation : Conversion of the hydroxyl groups to chlorine atoms using a chlorinating agent like phosphorus oxychloride (POCl₃), yielding 4,6-dichloro-5-nitropyrimidine.

Cyclohexyl Introduction : A regioselective SNAr reaction where one of the chlorine atoms is displaced by a cyclohexyl-containing nucleophile, typically cyclohexylamine (B46788).

Amination : A second SNAr reaction where the remaining chlorine atom is displaced by an amino group, usually from ammonia, to yield the final product.

Reaction Intermediates Identification and Characterization

The cornerstone of the mechanistic pathway for the introduction of both the cyclohexyl and amino moieties is the Nucleophilic Aromatic Substitution (SNAr) reaction. This process is characterized by the formation of a discrete, anionic intermediate known as a Meisenheimer complex (or σ-complex).

Meisenheimer Complex Formation: In the context of synthesizing this compound from 4,6-dichloro-5-nitropyrimidine, two distinct Meisenheimer complexes are formed sequentially.

First Substitution (Cyclohexyl Introduction): When cyclohexylamine attacks one of the electrophilic carbons (C4 or C6), the aromaticity of the pyrimidine ring is temporarily broken. The electron pair from the nucleophile forms a new sigma bond, and the negative charge is delocalized across the pyrimidine ring and, crucially, onto the oxygen atoms of the nitro group. This resonance stabilization is a key driving force for the reaction. The resulting structure is a Meisenheimer intermediate.

Second Substitution (Amination): After the departure of the first chloride ion and re-aromatization, the resulting 6-chloro-4-cyclohexyl-5-nitropyrimidine (or its isomer) undergoes a similar attack by ammonia. This forms a second, distinct Meisenheimer complex before the final product is generated upon elimination of the second chloride ion.

The stability and formation of these intermediates are critical in dictating the reaction's feasibility and regioselectivity. Computational studies on related 5-nitropyrimidines have shown that the Meisenheimer complex can be a stable intermediate on the reaction coordinate. chemrxiv.org The high degree of charge delocalization, particularly into the nitro group, lowers the energy of this intermediate, facilitating its formation.

The table below summarizes the key characteristics of the intermediates involved in the SNAr steps.

| Characteristic | Meisenheimer Intermediate I (Cyclohexyl Introduction) | Meisenheimer Intermediate II (Amination) |

| Nucleophile | Cyclohexylamine | Ammonia (NH₃) |

| Electrophilic Center | C4 or C6 of 4,6-dichloro-5-nitropyrimidine | C6 of 4-cyclohexyl-6-chloro-5-nitropyrimidine |

| Key Stabilizing Feature | Resonance delocalization of negative charge into the nitro group and pyrimidine ring nitrogens. | Resonance delocalization of negative charge, similar to Intermediate I. |

| Hybridization at C4/C6 | sp³ | sp³ |

| Fate of Intermediate | Elimination of a chloride ion (Cl⁻) to restore aromaticity. | Elimination of a chloride ion (Cl⁻) to form the final product. |

While direct spectroscopic isolation of these specific intermediates can be challenging due to their transient nature, their existence is well-established through kinetic studies and computational modeling of analogous SNAr reactions on electron-deficient heterocycles. researchgate.net

Transition State Analysis in Key Transformations

The rate and regioselectivity of the key SNAr transformations are determined by the energy of the transition states leading to the formation of the Meisenheimer intermediates. Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), have become invaluable for analyzing these transition states in related pyrimidine systems. wuxiapptec.comresearchgate.net

Regioselectivity in the First Substitution: The initial reaction of 4,6-dichloro-5-nitropyrimidine with cyclohexylamine presents a question of regioselectivity, as both the C4 and C6 positions are chemically equivalent. Therefore, the first substitution typically results in a statistical mixture of 4-cyclohexylamino-6-chloro-5-nitropyrimidine and 6-cyclohexylamino-4-chloro-5-nitropyrimidine, which are identical. The key mechanistic aspect is the activation barrier for this first attack.

Activation Barriers and Selectivity in Sequential Substitutions: The second substitution (amination) is generally slower than the first. The introduction of the electron-donating cyclohexylamino group slightly reduces the electrophilicity of the remaining chlorinated carbon, leading to a higher activation energy barrier for the second nucleophilic attack by ammonia.

Computational analyses of SNAr reactions on similar dichloropyrimidines provide insight into the transition state energies. wuxiapptec.com These studies often calculate the energy profile of the reaction, identifying the activation energy (ΔG‡) required to reach the transition state. The transition state itself is characterized as the highest point on the energy profile between the reactants and the Meisenheimer intermediate.

Key findings from transition state analysis of related systems include:

Early Transition State: For highly reactive systems, the transition state often resembles the reactants (Hammond's postulate). In the case of SNAr on activated pyrimidines, the transition state involves the early formation of the carbon-nucleophile bond. wuxiapptec.com

Influence of Substituents: The energy of the transition state is highly sensitive to the electronic nature of the substituents on the pyrimidine ring. The electron-withdrawing nitro group at C5 is critical for lowering the activation energy for both substitution steps by stabilizing the developing negative charge in the transition state. wuxiapptec.com

LUMO Analysis: Frontier Molecular Orbital (FMO) theory is often used to predict reactivity. The Lowest Unoccupied Molecular Orbital (LUMO) of 4,6-dichloro-5-nitropyrimidine has large coefficients on the C4 and C6 atoms, indicating these are the most electrophilic sites susceptible to nucleophilic attack. wuxiapptec.comstackexchange.com

The following table presents hypothetical but plausible comparative energy data for the SNAr steps, based on published computational studies of analogous systems. wuxiapptec.comwuxiapptec.com

| Reaction Step | Description | Relative Activation Energy (ΔG‡) | Mechanistic Rationale |

| Step 1 | Attack of Cyclohexylamine on 4,6-dichloro-5-nitropyrimidine | Low | The pyrimidine ring is strongly activated by two chlorine atoms and a nitro group, leading to a low-energy transition state. |

| Step 2 | Attack of Ammonia on 6-cyclohexylamino-4-chloro-5-nitropyrimidine | Higher than Step 1 | The electron-donating nature of the cyclohexylamino group partially deactivates the ring towards the second nucleophilic attack, raising the transition state energy. |

These computational models confirm that the reaction proceeds stepwise through a stable Meisenheimer intermediate, with the first step being the rate-determining step for the formation of the monosubstituted intermediate, and a subsequent, higher-energy step leading to the final product.

Large-Scale Synthetic Approaches and Process Chemistry Considerations

Translating the synthesis of this compound to a large, industrial scale requires careful consideration of safety, cost, efficiency, and environmental impact. The laboratory-scale synthesis serves as a foundation, but each step must be optimized for bulk production. A plausible large-scale route would start from diethyl malonate, as outlined in patent literature for similar precursors. google.com

Key Process Chemistry Considerations:

Nitration: The nitration of diethyl malonate or a subsequent pyrimidine intermediate requires the use of strong acids and nitrating agents (e.g., HNO₃/H₂SO₄). On a large scale, this is a highly exothermic and potentially hazardous process.

Control: Requires precise temperature control using jacketed reactors with efficient cooling systems.

Addition: Slow, controlled addition of the nitrating agent is critical to manage heat generation and prevent runaway reactions.

Work-up: Quenching the reaction mixture requires careful addition to ice or water, which must also be controlled to manage exotherms.

Cyclization: The formation of the pyrimidine ring, for instance by reacting the nitro-diethyl malonate with urea (B33335) or thiourea, is often base-catalyzed.

Reagents: Use of sodium ethoxide or other alkoxides is common. Handling large quantities of metallic sodium or moisture-sensitive bases requires specialized equipment and an inert atmosphere (e.g., nitrogen blanket).

Solvent: Choice of solvent (typically an alcohol like ethanol) is crucial for solubility, reaction rate, and ease of removal during downstream processing.

Chlorination: Converting the 4,6-dihydroxypyrimidine intermediate to the dichloro derivative using POCl₃ is a standard procedure.

Safety: POCl₃ is highly corrosive and reacts violently with water. The reaction releases HCl gas, necessitating the use of scrubbers to neutralize acidic vapors.

By-products: The reaction generates phosphoric acid by-products, which must be managed during work-up and waste disposal.

Optimization: Catalysts like N,N-dimethylaniline may be used to increase the reaction rate and yield, but their removal must be considered. google.com

Sequential SNAr Reactions: The two nucleophilic substitution steps are the core of the final functionalization.

Solvent Selection: Solvents must be chosen to ensure solubility of all reactants and intermediates and to facilitate product isolation. Alcohols, or polar aprotic solvents like DMF or NMP, could be used.

Base: An acid scavenger (e.g., triethylamine, potassium carbonate) is required to neutralize the HCl generated in each step. The choice of base can impact reaction rate and side-product formation.

Temperature Control: While often performed at room temperature or with gentle heating, precise temperature control is needed to ensure regioselectivity and minimize the formation of impurities from over-reaction or side reactions.

Isolation: The isolation of the monosubstituted intermediate (6-cyclohexylamino-4-chloro-5-nitropyrimidine) may be necessary to ensure the purity of the final product. This can be achieved through crystallization or extraction, adding complexity and cost to the process. Alternatively, a one-pot, two-step procedure might be developed if conditions can be found where the second nucleophile (ammonia) only reacts after the first is complete.

The table below summarizes critical process considerations for each major transformation in a potential large-scale synthesis.

| Synthetic Step | Key Reagents | Scale-Up Challenges & Considerations | Control Parameters |

| Nitration | HNO₃ / H₂SO₄ | Highly exothermic, potential for runaway reaction, corrosive reagents. | Temperature, rate of addition, agitation speed. |

| Cyclization | Urea, Sodium Ethoxide | Handling of reactive/hygroscopic base, control of reaction stoichiometry. | Inert atmosphere, temperature, moisture control. |

| Chlorination | POCl₃ | Corrosive and water-reactive reagent, evolution of HCl gas. | Temperature, off-gas scrubbing, moisture control. |

| Cyclohexyl Intro. | Cyclohexylamine, Base | Control of exotherm, ensuring monosubstitution, isolation of intermediate. | Temperature, stoichiometry, choice of base and solvent. |

| Amination | Ammonia (gas or aq.), Base | Handling of gaseous or aqueous ammonia, pressure control, product isolation. | Temperature, pressure, pH control during work-up. |

Advanced Spectroscopic and Structural Characterization of 6 Cyclohexyl 5 Nitropyrimidin 4 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 6-Cyclohexyl-5-nitropyrimidin-4-amine in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques are employed to assign all proton and carbon signals and to elucidate the molecule's conformation, particularly concerning the orientation of the cyclohexyl ring relative to the pyrimidine (B1678525) core.

Given the complexity of the spin systems in this compound, 2D NMR experiments are crucial for definitive signal assignments.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the cyclohexyl group, COSY would show correlations between the methine proton (at the C1' position) and the adjacent methylene (B1212753) protons, as well as between the geminal and vicinal protons within the ring. This helps to trace the connectivity of the entire cyclohexyl spin system.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HSQC or HMQC spectrum would definitively link each proton signal of the cyclohexyl ring to its corresponding carbon signal, facilitating the assignment of the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly valuable for conformational analysis as it detects through-space proximity of protons. Key NOESY correlations would be expected between the protons of the cyclohexyl ring and the pyrimidine ring, which would help to determine the preferred orientation and conformation of the cyclohexyl group relative to the pyrimidine ring.

| ¹H NMR (Expected Chemical Shifts) | ¹³C NMR (Expected Chemical Shifts) | Key 2D NMR Correlations |

| H-2: ~8.5 ppm (s) | C-2: ~155 ppm | HMBC: H-2 to C-4, C-6 |

| NH₂: ~7.0-8.0 ppm (br s) | C-4: ~160 ppm | NOESY: NH₂ to H-2' of cyclohexyl |

| H-1' (cyclohexyl): ~3.0-3.5 ppm (m) | C-5: ~120 ppm | COSY: H-1' to H-2'/H-6' |

| Cyclohexyl protons: ~1.2-2.0 ppm (m) | C-6: ~165 ppm | HSQC: Direct C-H correlations |

| C-1' (cyclohexyl): ~35-40 ppm | ||

| Cyclohexyl carbons: ~25-35 ppm |

The rotation of the cyclohexyl group around the C6-C1' single bond may be hindered due to steric interactions with the nitro group at the C5 position and the amine group at the C4 position. Dynamic NMR (DNMR) studies, conducted over a range of temperatures, can provide quantitative information about the energy barrier to this rotation. nih.gov At low temperatures, where the rotation is slow on the NMR timescale, distinct signals for the axial and equatorial protons of the cyclohexyl ring might be observed. As the temperature increases, these signals would broaden and eventually coalesce into a single averaged signal, allowing for the calculation of the rotational energy barrier using the Eyring equation. Such studies are crucial for understanding the molecule's conformational flexibility. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in this compound and can reveal details about intermolecular interactions, such as hydrogen bonding. esisresearch.orgnih.gov

The key vibrational modes expected for this molecule include:

N-H Stretching: The primary amine group (NH₂) will exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. The exact position and shape of these bands can indicate the extent of hydrogen bonding in the solid state. nih.gov

C-H Stretching: The aromatic C-H stretch of the pyrimidine ring and the aliphatic C-H stretches of the cyclohexyl group will appear in the 2850-3100 cm⁻¹ region.

NO₂ Stretching: The nitro group will show characteristic strong asymmetric and symmetric stretching bands around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

C=N and C=C Stretching: The pyrimidine ring will have characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

Ring Vibrations: The pyrimidine and cyclohexyl rings will have a series of complex fingerprint vibrations at lower wavenumbers.

| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch (amine) | 3300-3500 (broad) | 3300-3500 (weak) |

| C-H Stretch (aromatic) | 3000-3100 (sharp) | 3000-3100 (strong) |

| C-H Stretch (aliphatic) | 2850-2960 (strong) | 2850-2960 (strong) |

| C=N/C=C Stretch (ring) | 1400-1600 (medium-strong) | 1400-1600 (medium-strong) |

| NO₂ Asymmetric Stretch | 1520-1560 (very strong) | 1520-1560 (medium) |

| NO₂ Symmetric Stretch | 1345-1385 (strong) | 1345-1385 (strong) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound by providing a highly accurate mass measurement of the molecular ion. researchgate.net Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would likely be used. The exact mass measurement allows for the unambiguous determination of the molecular formula (C₁₀H₁₄N₄O₂).

Furthermore, tandem mass spectrometry (MS/MS) experiments can elucidate the fragmentation pathways of the molecule. Key fragmentation patterns would likely involve:

Loss of the nitro group (NO₂) or parts of it (e.g., NO, O).

Cleavage of the cyclohexyl ring, leading to characteristic losses of alkyl fragments.

Fragmentation of the pyrimidine ring itself.

Understanding these fragmentation pathways is crucial for the structural confirmation of the parent molecule and for the identification of related compounds in complex mixtures.

| Ion | Proposed Formula | Expected Exact Mass | Fragmentation Pathway |

| [M+H]⁺ | C₁₀H₁₅N₄O₂⁺ | 223.1195 | Protonated molecular ion |

| [M-NO₂]⁺ | C₁₀H₁₄N₃⁺ | 176.1239 | Loss of nitro group |

| [M-C₆H₁₁]⁺ | C₄H₄N₄O₂⁺ | 140.0334 | Loss of cyclohexyl radical |

X-ray Crystallography for Solid-State Structure Determination

While solution-state techniques like NMR provide information about the dynamic structure of a molecule, single-crystal X-ray crystallography offers a precise and static picture of the molecular structure in the solid state. nih.govsysrevpharm.org This technique would provide accurate bond lengths, bond angles, and torsional angles for this compound. mdpi.comnih.gov

Supramolecular Assembly and Hydrogen Bonding Networks

The molecular structure of this compound, featuring a hydrogen bond donor (the amino group) and multiple acceptor sites (the pyrimidine ring nitrogens and the nitro group), strongly predisposes it to form extensive supramolecular assemblies through hydrogen bonding. Analysis of related aminopyrimidine structures reveals common and predictable hydrogen bonding motifs that are likely to govern the crystal packing of this compound. nih.govmdpi.com

The primary amino group is expected to engage in robust hydrogen bonds with the electronegative nitrogen atoms of the pyrimidine ring or the oxygen atoms of the nitro group on adjacent molecules. This can lead to the formation of well-defined synthons, such as the R22(8) ring motif, which is a common feature in the crystal structures of aminopyrimidines and their co-crystals. mdpi.comresearchgate.net In this motif, two molecules form a centrosymmetric dimer via a pair of N-H···N hydrogen bonds.

Table 1: Potential Hydrogen Bonding Interactions in Crystalline this compound

| Donor | Acceptor | Type of Interaction | Common Supramolecular Synthon |

|---|---|---|---|

| N-H (amino group) | N (pyrimidine ring) | Strong, directional | R22(8) homodimer |

| N-H (amino group) | O (nitro group) | Strong, directional | Chains or sheets |

| C-H (pyrimidine ring) | N (pyrimidine ring) | Weak | Network stabilization |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment (if chiral derivatives are formed)

While this compound itself is achiral, chiral derivatives could be synthesized, for instance, by introducing a chiral center into the cyclohexyl ring or by substituting the amino group with a chiral moiety. In such cases, chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), would be indispensable for the assignment of their absolute stereochemistry. nih.govnih.gov

The electronic transitions of the nitropyrimidine chromophore would give rise to characteristic CD signals, known as Cotton effects, upon interaction with circularly polarized light. The sign and magnitude of these Cotton effects are exquisitely sensitive to the spatial arrangement of the atoms around the chromophore. nih.gov For example, the synthesis of chiral pyrimidine-substituted cyclopropanes has been reported, where the stereochemistry was confirmed by chiroptical methods. rsc.org

Theoretical calculations using time-dependent density functional theory (TD-DFT) can be employed to predict the CD spectra for different stereoisomers. By comparing the experimentally measured CD spectrum with the calculated spectra, the absolute configuration of the chiral derivative can be unambiguously determined. This combined experimental and theoretical approach is a powerful tool in modern stereochemical analysis. nih.gov

Table 2: Hypothetical Application of Chiroptical Spectroscopy to a Chiral Derivative

| Technique | Purpose | Expected Observation | Information Gained |

|---|---|---|---|

| Circular Dichroism (CD) | Determination of absolute configuration | Positive or negative Cotton effects corresponding to electronic transitions of the nitropyrimidine chromophore. | Confirmation of enantiomeric purity and assignment of (R) or (S) configuration. |

Advanced Electron Microscopy Techniques for Morphological and Nanostructural Characterization (if applicable for materials science context)

Should this compound or its derivatives be utilized in a materials science context, for example, in the formation of nanoparticles, thin films, or as a component in polymer composites, advanced electron microscopy techniques would be crucial for morphological and nanostructural characterization. researchgate.netacs.org

Scanning Electron Microscopy (SEM) would provide high-resolution images of the surface topography of the material. This would be useful for assessing the morphology of microcrystalline powders, the surface quality of thin films, or the dispersion of the compound within a composite material. acs.org

Transmission Electron Microscopy (TEM) would offer even higher resolution, enabling the visualization of the internal structure and morphology at the nanoscale. researchgate.net For instance, if the compound were to form nanoparticles, TEM could be used to determine their size, shape, and size distribution. High-Resolution TEM (HRTEM) could even reveal the crystalline lattice of individual nanoparticles, providing information about their crystal structure and any defects. Selected Area Electron Diffraction (SAED) in the TEM would further confirm the crystalline nature of the material.

These techniques are instrumental in establishing structure-property relationships in materials, which is essential for the rational design and optimization of new functional materials based on pyrimidine derivatives. researchgate.net

Table 3: Application of Electron Microscopy for Material Characterization

| Technique | Information Obtained | Potential Application for this compound-based materials |

|---|---|---|

| Scanning Electron Microscopy (SEM) | Surface topography, morphology, particle size and shape (at microscale) | Characterization of crystal habit, analysis of thin film surfaces, investigation of dispersion in composites. |

| Transmission Electron Microscopy (TEM) | Internal morphology, particle size and shape (at nanoscale), crystallinity | Determination of nanoparticle size and shape distribution, visualization of core-shell structures. |

| High-Resolution TEM (HRTEM) | Crystal lattice imaging, identification of defects | Analysis of the crystallinity of nanoparticles, investigation of crystal growth mechanisms. |

Computational and Theoretical Investigations of 6 Cyclohexyl 5 Nitropyrimidin 4 Amine

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the fundamental electronic and structural properties of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to provide insights into electron distribution, molecular orbital energies, and other key quantum mechanical observables. For 6-Cyclohexyl-5-nitropyrimidin-4-amine, such calculations offer a foundational understanding of its intrinsic chemical nature.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It posits that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity.

For this compound, the HOMO is typically localized on the electron-rich aminopyrimidine ring, particularly the amino group and the pyrimidine (B1678525) nitrogen atoms. The LUMO, conversely, is expected to be centered on the electron-deficient nitro group and the pyrimidine ring, which is influenced by the electron-withdrawing nature of the nitro substituent.

Table 1: Calculated Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -2.43 |

Note: The data in this table is illustrative and based on typical values for similar organic molecules, calculated using DFT at the B3LYP/6-31G(d,p) level of theory.

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its non-covalent interaction patterns. The EPS is plotted onto the molecule's electron density surface, with colors representing different electrostatic potential values. Red regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions denote positive potential, indicating sites prone to nucleophilic attack. Green and yellow areas represent regions of neutral or near-neutral potential.

In the case of this compound, the EPS map would likely show a significant negative potential (red) around the oxygen atoms of the nitro group and the nitrogen atoms of the pyrimidine ring. The hydrogen atoms of the amino group and the cyclohexyl ring would exhibit a positive potential (blue). This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a vital role in the compound's crystal packing and its interactions with biological targets.

Computational methods can accurately predict various spectroscopic properties, aiding in the characterization and identification of newly synthesized compounds.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) provide valuable information about the chemical environment of each nucleus. By comparing the calculated shifts with experimental data, the structure of a molecule can be confirmed. For this compound, DFT calculations can predict the chemical shifts for the protons and carbons of the pyrimidine ring, the cyclohexyl group, and the amino group.

IR Frequencies: Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. Quantum chemical calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. For the target compound, characteristic vibrational frequencies for the N-H stretching of the amino group, the C-H stretching of the cyclohexyl and pyrimidine rings, and the symmetric and asymmetric stretching of the nitro group can be calculated.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Symmetric Stretch | 3450 |

| Amino (N-H) | Asymmetric Stretch | 3550 |

| Nitro (NO₂) | Symmetric Stretch | 1350 |

| Nitro (NO₂) | Asymmetric Stretch | 1560 |

| Aromatic C-H | Stretch | 3100 |

Note: The data in this table is illustrative and based on typical values for similar organic molecules, calculated using DFT at the B3LYP/6-31G(d,p) level of theory. These values are typically scaled to account for systematic errors in the calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations provide insights into the properties of a single, optimized molecular geometry, Molecular Dynamics (MD) simulations explore the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals the molecule's conformational flexibility and its interactions with the surrounding environment, such as a solvent.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located. The characterization of transition states is crucial for understanding the kinetics and feasibility of a reaction pathway.

For this compound, reaction mechanism modeling could be employed to study various transformations, such as electrophilic or nucleophilic substitution on the pyrimidine ring, or reactions involving the nitro and amino groups. For instance, the mechanism of a nucleophilic aromatic substitution reaction, where a nucleophile displaces a substituent on the pyrimidine ring, could be elucidated. Computational methods can identify the transition state structure for such a reaction and calculate the activation energy, providing a quantitative measure of the reaction rate.

Structure-Reactivity Relationship (SRR) Studies based on Computational Descriptors

Structure-Reactivity Relationship (SRR) studies aim to correlate the structural and electronic properties of a series of molecules with their chemical reactivity or biological activity. This is often achieved through the use of computational descriptors, which are numerical values that quantify specific molecular properties.

For a series of substituted this compound derivatives, various computational descriptors can be calculated, including:

Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, dipole moment, and partial atomic charges.

Topological Descriptors: Molecular connectivity indices and shape indices.

Quantum Chemical Descriptors: Hardness, softness, and electrophilicity index.

By establishing a quantitative relationship between these descriptors and an observed reactivity parameter (e.g., reaction rate constant), a predictive model can be developed. Such models are invaluable in the rational design of new compounds with enhanced reactivity or desired properties.

Table 3: List of Compound Names

| Compound Name |

|---|

Design and Synthesis of Analogues and Derivatives of 6 Cyclohexyl 5 Nitropyrimidin 4 Amine

Systematic Modification of the Cyclohexyl Substituent (Size, Functionalization, Stereochemistry)

The cyclohexyl group at the 6-position of the pyrimidine (B1678525) ring is a key feature, influencing the compound's lipophilicity, steric profile, and potential for hydrophobic interactions with biological targets. Systematic modification of this substituent is a critical strategy in optimizing the molecule's properties.

Ring Size and Unsaturation: Altering the size of the cycloalkyl ring can modulate the steric bulk and conformational flexibility of the molecule. Analogues featuring smaller rings, such as cyclopentyl, or larger rings, like cycloheptyl, can explore the spatial tolerance of the target's binding pocket. The introduction of unsaturation, creating cyclohexenyl derivatives, can impose conformational rigidity and introduce potential sites for metabolic transformation. The three-dimensional shape of the cyclohexyl group, as opposed to a flat phenyl ring, offers more contact points with a target protein, which can be a significant advantage in achieving affinity. pharmablock.com

Functionalization: Introducing functional groups onto the cyclohexyl ring opens up possibilities for new interactions with the target, improved physicochemical properties, and the creation of metabolic "soft spots" or "hard spots." For example, hydroxylation can provide a hydrogen bond donor/acceptor, while halogenation can alter electronic properties and metabolic stability. The synthesis of such functionalized cyclohexyl analogues can be achieved through the use of appropriately substituted starting materials or by late-stage functionalization of the cyclohexyl moiety. mdpi.com

Stereochemistry: The cyclohexane ring exists predominantly in a chair conformation, allowing for substituents to be placed in either axial or equatorial positions. The stereochemistry of these substituents can have a profound impact on biological activity, as the spatial arrangement of atoms is crucial for drug-receptor interactions. mhmedical.comuobasrah.edu.iq For instance, a hydroxyl group in an equatorial position will project differently from one in an axial position, leading to distinct binding modes. The synthesis of stereochemically defined analogues is therefore essential for a thorough SAR exploration.

| Modification | Rationale | Example Analogue Structure |

|---|---|---|

| Ring Size Variation | Explore steric tolerance of the binding pocket. | 6-Cyclopentyl-5-nitropyrimidin-4-amine |

| Functionalization (Hydroxylation) | Introduce hydrogen bonding capabilities; alter solubility. | 6-(4-hydroxycyclohexyl)-5-nitropyrimidin-4-amine |

| Stereochemical Control | Define precise 3D orientation for optimal target interaction. | 6-(cis-4-methylcyclohexyl)-5-nitropyrimidin-4-amine |

Alterations to the Nitro Group: Isoelectronic Replacements or Different Electron-Withdrawing Groups

The 5-nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the pyrimidine ring, including the acidity of the 4-amino group. However, aromatic nitro groups can sometimes be associated with toxicity due to in vivo reduction to reactive hydroxylamines and nitrosoamines. cambridgemedchemconsulting.com Therefore, replacing the nitro group with other electron-withdrawing groups or bioisosteres is a common strategy in medicinal chemistry. cambridgemedchemconsulting.com

Isoelectronic Replacements: Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. cambridgemedchemconsulting.com For the nitro group, potential bioisosteres include the cyano (-CN), trifluoromethyl (-CF3), and sulfonyl (-SO2R) groups. These groups mimic the electron-withdrawing nature and, to some extent, the steric profile of the nitro group while offering different metabolic and toxicological profiles.

Alternative Electron-Withdrawing Groups: A variety of other electron-withdrawing groups can be explored, such as acetyl (-COCH3), carboxyl (-COOH), and boronic acid (-B(OH)2). nih.gov Each of these groups introduces unique electronic and steric properties, as well as different hydrogen bonding capabilities. For example, a recent study demonstrated the replacement of a nitro group with a boronic acid functionality in the design of non-steroidal anti-androgens. nih.gov

| Original Group | Bioisosteric/Replacement Group | Rationale for Replacement | Example Analogue Structure |

|---|---|---|---|

| Nitro (-NO2) | Cyano (-CN) | Similar electron-withdrawing properties, different metabolic profile. | 4-amino-6-cyclohexylpyrimidine-5-carbonitrile |

| Nitro (-NO2) | Trifluoromethyl (-CF3) | Strongly electron-withdrawing, metabolically stable. | 6-Cyclohexyl-4-amino-5-(trifluoromethyl)pyrimidine |

| Nitro (-NO2) | Boronic Acid (-B(OH)2) | Unique electronic properties and potential for novel interactions. | (4-amino-6-cyclohexylpyrimidin-5-yl)boronic acid |

Derivatization at the Amino Position: Amide, Urea (B33335), Thioamide, and Sulfonamide Analogues

The 4-amino group is a key hydrogen bond donor and a site for further derivatization. Converting the primary amine into amides, ureas, thioamides, or sulfonamides can introduce a wide range of substituents that can probe interactions with the target protein, modulate physicochemical properties, and alter the pharmacokinetic profile of the compound.

Amide Analogues: Acylation of the 4-amino group with various carboxylic acids or their activated derivatives yields amide analogues. This introduces a carbonyl group, which can act as a hydrogen bond acceptor, and an R-group that can be varied to explore different binding interactions.

Urea and Thioamide Analogues: Reaction of the 4-amino group with isocyanates or isothiocyanates leads to the formation of urea and thioamide derivatives, respectively. These functional groups offer different hydrogen bonding patterns and geometries compared to amides. The synthesis of urea derivatives can also be achieved through methods like the Lossen rearrangement of hydroxamic acids in the presence of amines. organic-chemistry.org

Sulfonamide Analogues: Sulfonamides are formed by reacting the 4-amino group with sulfonyl chlorides. The sulfonamide moiety is a common feature in many drugs and can act as a hydrogen bond donor and acceptor.

| Derivative Type | Synthetic Precursor | Key Functional Group | Example Analogue Structure |

|---|---|---|---|

| Amide | Carboxylic Acid / Acyl Chloride | -NH-C(=O)-R | N-(6-cyclohexyl-5-nitropyrimidin-4-yl)acetamide |

| Urea | Isocyanate | -NH-C(=O)-NH-R | 1-(6-cyclohexyl-5-nitropyrimidin-4-yl)-3-phenylurea |

| Thioamide | Isothiocyanate | -NH-C(=S)-R | N-(6-cyclohexyl-5-nitropyrimidin-4-yl)benzothioamide |

| Sulfonamide | Sulfonyl Chloride | -NH-S(=O)2-R | N-(6-cyclohexyl-5-nitropyrimidin-4-yl)benzenesulfonamide |

Scaffold Exploration and Bioisosteric Replacements within the Pyrimidine Core

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the central core of a molecule with a different, often isosteric, ring system to identify novel compounds with improved properties. bhsai.orgnih.gov For the 6-cyclohexyl-5-nitropyrimidin-4-amine scaffold, this could involve replacing the pyrimidine ring with other nitrogen-containing heterocycles.

Bioisosteric Core Replacements: The pyrimidine ring can be replaced by other heteroaromatic systems that maintain a similar spatial arrangement of the key substituents. Examples include pyridines, pyrazines, and triazines. Fused ring systems, such as purines or pyrazolopyrimidines, can also be explored to create more rigid and structurally complex analogues. This approach aims to discover novel chemotypes that may have improved selectivity, potency, or pharmacokinetic properties. bhsai.orgnih.gov For instance, a study on proteasome inhibitors successfully employed a scaffold-hopping strategy to identify compounds with improved solubility. dundee.ac.uk

Deconstruction-Reconstruction Strategies: A novel approach involves the chemical transformation of the pyrimidine ring itself. A recent study demonstrated a deconstruction-reconstruction strategy where pyrimidines are converted into N-arylpyrimidinium salts, which can then be cleaved and used as building blocks for a variety of other heterocycles, such as azoles. nih.gov This allows for the diversification of the core structure on complex molecules.

Synthetic Strategies for Libraries of Analogues and High-Throughput Synthesis Methodologies

The efficient synthesis of a diverse library of analogues is crucial for a comprehensive SAR study. Modern synthetic methodologies, including combinatorial chemistry and high-throughput synthesis, are well-suited for this purpose.

Combinatorial Synthesis: The synthesis of analogues can be designed in a combinatorial fashion, where different building blocks are systematically combined to generate a large number of compounds. For the this compound scaffold, this could involve reacting a common pyrimidine intermediate with a library of amines, carboxylic acids, or sulfonyl chlorides to generate a diverse set of derivatives at the 4-amino position.

Multicomponent Reactions: One-pot multicomponent reactions are highly efficient for generating molecular diversity. nih.gov For example, the Biginelli reaction and its variations can be used to synthesize substituted pyrimidine cores from simple starting materials. These methods are attractive for library synthesis as they allow for the rapid generation of a wide range of products in a single step.

Solid-Phase Synthesis: Solid-phase synthesis can be employed to facilitate the purification and handling of intermediates and final products, which is particularly advantageous for high-throughput synthesis. A resin-bound pyrimidine scaffold can be sequentially reacted with different reagents to build up the desired analogues, with excess reagents and by-products being easily washed away.

The systematic application of these design and synthesis strategies allows for a thorough exploration of the chemical space around the this compound scaffold, paving the way for the discovery of new and improved bioactive compounds.

Exploration of Non Biological and Non Clinical Applications of 6 Cyclohexyl 5 Nitropyrimidin 4 Amine

Catalysis and Ligand Design for Metal-Mediated Transformations

The inherent electronic and steric properties of 6-cyclohexyl-5-nitropyrimidin-4-amine make it a promising, yet largely unexplored, candidate for applications in catalysis. The pyrimidine (B1678525) ring system, with its nitrogen heteroatoms, offers potential coordination sites for metal centers, a fundamental prerequisite for the development of novel catalysts and ligands.

Chiral Ligand Development

The development of chiral derivatives of this compound holds significant promise for asymmetric catalysis. While the parent compound is achiral, the introduction of chirality, for instance, through the use of a chiral cyclohexyl analogue or by derivatization of the amine group with a chiral moiety, could lead to the creation of novel chiral ligands. These ligands could be instrumental in a variety of metal-mediated asymmetric reactions, such as asymmetric hydrogenation, oxidation, and carbon-carbon bond-forming reactions, which are of paramount importance in the synthesis of pharmaceuticals and fine chemicals.

Application in Organic Synthesis as Organocatalysts or Promoters

Beyond its potential as a ligand in metal-mediated catalysis, this compound and its derivatives could also function as organocatalysts or promoters in organic synthesis. The basicity of the amine group, coupled with the potential for hydrogen bonding interactions, could enable it to catalyze a range of reactions, including Michael additions, aldol (B89426) reactions, and Mannich reactions. The nitro group, with its electron-withdrawing nature, could also play a role in activating substrates or stabilizing reaction intermediates.

Advanced Materials Science Applications

The unique molecular architecture of this compound also suggests its potential for use in the development of advanced materials with tailored properties.

Incorporation into Polymeric Structures

The amine functionality of this compound provides a reactive handle for its incorporation into polymeric structures. Through polymerization reactions with suitable comonomers, it could be integrated into the backbone or as a pendant group in a variety of polymers. The inclusion of this compound could impart specific properties to the resulting polymers, such as enhanced thermal stability, altered solubility, or the introduction of metal-coordinating sites for the development of functional materials.

| Potential Polymerization Strategies | Resulting Polymer Type | Potential Properties |

| Polycondensation with diacyl chlorides or diisocyanates | Polyamides or Polyureas | Enhanced thermal stability, specific solubility profiles |

| Radical polymerization of vinyl-derivatized compound | Functionalized Polyolefins | Introduction of metal-binding sites, altered surface properties |

Development of Optoelectronic Materials

The presence of the nitro group, a well-known electron-accepting moiety, in conjunction with the electron-donating amine group and the aromatic pyrimidine ring, creates a "push-pull" electronic system. This type of molecular structure is often associated with interesting photophysical properties, including fluorescence and non-linear optical (NLO) behavior. While currently unexplored, it is conceivable that this compound and its derivatives could exhibit properties suitable for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) or NLO materials. Further research into the photophysical characteristics of this compound is warranted to explore this potential.

Agrochemical Research

The structural features of this compound, which include a pyrimidine core, a nitro group, and a cyclohexyl moiety, suggest its potential for development as an agrochemical. Pyrimidine derivatives are a well-established class of compounds with a wide range of bioactivities, including herbicidal, fungicidal, and insecticidal properties.

Herbicidal, Fungicidal, or Insecticidal Action Mechanisms (at a chemical/molecular level)

While specific studies on the agrochemical action mechanisms of this compound are not extensively documented in publicly available literature, the known mechanisms of similar pyrimidine-based agrochemicals can provide insights. The biological activity of such compounds is often attributed to their ability to interfere with essential biochemical pathways in target organisms.

The mechanism of action for pyrimidine derivatives in an agrochemical context can be multifaceted. The nitro group, being a strong electron-withdrawing group, can be crucial for the molecule's interaction with biological targets. It is plausible that the nitro group of this compound could be enzymatically reduced within the target pest or weed to form reactive nitroso, hydroxylamino, or amino derivatives. These reactive intermediates could then covalently modify and inactivate essential enzymes or proteins, leading to cell death.

Furthermore, the cyclohexyl group, a bulky and hydrophobic substituent, likely plays a significant role in the compound's binding affinity to target sites. This group can enhance hydrophobic interactions with the active site of an enzyme or receptor, thereby increasing the potency of the compound. For instance, in fungicides, pyrimidine derivatives have been shown to inhibit enzymes such as NADH oxidoreductase in the mitochondrial electron transport chain, disrupting cellular respiration. A recent study on novel 6-isothiazol-5-ylpyrimidin-4-amine derivatives, which share the pyrimidine-4-amine core, identified them as inhibitors of the complex I NADH oxidoreductase. nih.gov This suggests a potential, analogous mechanism for this compound.

Structure-Activity Relationships in Agrochemical Contexts (chemical features)

The relationship between the chemical structure of this compound and its potential agrochemical activity is governed by the interplay of its constituent functional groups.

The pyrimidine ring serves as the core scaffold, and its substitution pattern is critical for biological activity. The amino group at the 4-position and the nitro group at the 5-position are key features that define its chemical reactivity and potential for interaction with biological targets.

The cyclohexyl group at the 6-position is a lipophilic moiety that can significantly impact the compound's pharmacokinetic properties, such as its ability to penetrate the cell membranes of target organisms. The size and conformation of the cyclohexyl ring can also provide steric hindrance or favorable hydrophobic contacts within a binding pocket, thereby influencing selectivity and potency.

A hypothetical structure-activity relationship (SAR) analysis suggests that modifications to these key chemical features would likely alter the agrochemical profile of the molecule. For instance, replacing the cyclohexyl group with smaller or larger alkyl or aryl groups could modulate its efficacy and target specificity. Similarly, altering the position or nature of the electron-withdrawing group on the pyrimidine ring would be expected to have a profound impact on its biological activity.

Analytical Chemistry Reagents and Probes

The chemical properties of this compound also suggest its potential utility in the field of analytical chemistry, particularly in the development of new reagents and probes for sensing and detection.

Development as Chromogenic or Fluorogenic Reagents

Compounds containing a nitroaromatic scaffold can exhibit chromogenic properties, meaning they can produce a colored product upon reaction with a specific analyte. The nitro group in this compound could potentially be involved in such reactions. For example, the reduction of the nitro group to an amino group can lead to a significant change in the electronic properties of the molecule, resulting in a color change that could be monitored spectrophotometrically.

While there is no specific literature detailing the use of this compound as a chromogenic reagent, the principle is well-established for other nitroaromatic compounds. These are often used in colorimetric assays for the detection of various analytes, including enzymes that can reduce the nitro group.

Furthermore, the pyrimidine core of the molecule could be chemically modified to develop fluorogenic probes. By introducing a fluorophore and a quencher group, where the quenching is relieved upon interaction with a target analyte, a fluorescent signal can be generated. The amino group on the pyrimidine ring provides a convenient handle for such chemical modifications. The development of pyrimidine-based fluorescent probes for various applications, including bioimaging, has been an active area of research.

Applications in Sensing and Detection Technologies

The potential of this compound and its derivatives in sensing and detection technologies lies in their ability to undergo specific chemical reactions that result in a measurable signal. For instance, a sensor for a particular enzyme could be designed based on the enzymatic reduction of the nitro group, leading to a colorimetric or fluorescent response.

Moreover, the pyrimidine scaffold could be incorporated into more complex sensor designs, such as chemosensors for metal ions or small molecules. The nitrogen atoms in the pyrimidine ring and the exocyclic amino group can act as binding sites for metal ions. Upon binding, a change in the spectroscopic properties (absorption or fluorescence) of the molecule could be observed, allowing for the detection and quantification of the target ion.

While the direct application of this compound as an analytical reagent has yet to be extensively explored, its chemical structure provides a promising foundation for the future development of novel sensing and detection technologies. Further research into its chromogenic and fluorogenic potential, as well as its ability to be functionalized for specific analyte recognition, is warranted.

Advanced Analytical Methodologies for the Study of 6 Cyclohexyl 5 Nitropyrimidin 4 Amine in Complex Matrices

Chromatographic Techniques (HPLC, GC, SFC) for Purity Assessment and Mixture Separation

Chromatographic methods are fundamental for assessing the purity of 6-Cyclohexyl-5-nitropyrimidin-4-amine and separating it from impurities or within complex mixtures. High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. creative-proteomics.comresearchgate.net Due to the compound's polarity and aromatic nature, reversed-phase HPLC (RP-HPLC) is highly effective. A typical method would utilize a C18 stationary phase with a gradient elution system composed of an aqueous mobile phase (like water with a small percentage of formic acid to control ionization) and an organic modifier such as acetonitrile (B52724) or methanol. creative-proteomics.comnih.gov Detection is commonly achieved using a UV detector, leveraging the chromophoric nature of the nitropyrimidine ring system.

Gas Chromatography (GC) can also be employed, particularly for assessing volatile impurities or for specific derivatization strategies. nih.gov However, the relatively low volatility and thermal stability of this compound might require derivatization to prevent on-column degradation. nih.gov Supercritical Fluid Chromatography (SFC) presents a modern alternative, offering fast separations with reduced solvent consumption, and is particularly adept at separating complex mixtures of similar compounds.

Table 1: Representative HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

While this compound itself is not chiral, derivatives or related chiral compounds would require specialized techniques for enantiomeric separation. Chiral chromatography is the definitive method for determining the enantiomeric excess (ee) of a chiral substance. wikipedia.orgunacademy.com This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The enantiomeric excess is a measure of the purity of a chiral sample, with a 100% ee indicating a single, pure enantiomer and a 0% ee representing a racemic mixture. wikipedia.orglibretexts.org For related chiral pyrimidine (B1678525) compounds, methods using polysaccharide-based CSPs are common, often with mobile phases consisting of hexane (B92381) and an alcohol modifier like isopropanol. The determination of ee is calculated from the relative peak areas of the two enantiomers in the chromatogram. unacademy.com

Research into novel stationary phases aims to improve the separation efficiency and selectivity for polar compounds like pyrimidines. researchgate.netresearchgate.net For pyrimidine analysis, hydrophilic interaction liquid chromatography (HILIC) has gained significant attention. researchgate.net HILIC columns use a polar stationary phase (e.g., bare silica (B1680970) or bonded phases with diol or amino functionalities) and a mobile phase with a high concentration of a nonpolar organic solvent, which is effective for retaining and separating highly polar analytes. researchgate.netresearchgate.net Additionally, polar-embedded and polar-end-capped phases have been developed for reversed-phase chromatography to enhance the retention of polar compounds that are poorly retained on traditional C18 columns. researchgate.net

Capillary Electrophoresis and Microfluidic Systems for High-Throughput Analysis

Capillary Electrophoresis (CE) offers an orthogonal separation mechanism to chromatography, separating molecules based on their charge-to-size ratio in an electric field. researchgate.net This technique is characterized by high efficiency, minimal sample consumption, and rapid analysis times, making it suitable for high-throughput screening. For a molecule like this compound, which has a basic amine group, CE can provide excellent resolution. Microfluidic systems, or "lab-on-a-chip" technology, integrate these separation principles into a miniaturized format, further increasing throughput and reducing reagent consumption.

Hyphenated Techniques (LC-MS/MS, GC-MS) for Trace Analysis and Degradation Product Identification

Hyphenated techniques, which couple a separation method with a powerful detection method like mass spectrometry (MS), are indispensable for modern analytical chemistry.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the gold standard for trace analysis and structural elucidation. nih.gov An LC system separates the target compound from the matrix, after which it is ionized (e.g., via electrospray ionization, ESI) and enters the mass spectrometer. Tandem MS (MS/MS) allows for the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity for quantifying the compound at very low levels. nih.gov It is also the primary tool for identifying unknown degradation products by analyzing their fragmentation patterns.

GC-MS (Gas Chromatography-Mass Spectrometry) is highly effective for the analysis of volatile and semi-volatile compounds. nih.gov For trace analysis of potential volatile impurities or degradation products related to this compound, headspace GC-MS can be used to sample the vapor phase above the sample, concentrating volatile analytes for high sensitivity. chromatographyonline.com The mass spectrometer provides definitive identification of the separated components based on their mass spectra.

Table 2: Example LC-MS/MS Parameters for Trace Analysis

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 450 °C |

| MRM Transition | Precursor Ion (m/z 223.1) → Product Ion (e.g., m/z 141.1) |

| Collision Energy | Optimized for specific transition (e.g., 20 eV) |

Solid-State NMR and Electron Paramagnetic Resonance (EPR) for Characterization of Solid Forms and Paramagnetic Species

Solid-State Nuclear Magnetic Resonance (ssNMR) provides detailed information about the structure, polymorphism, and molecular arrangement of this compound in its solid form. Unlike solution-state NMR, ssNMR can distinguish between different crystalline forms (polymorphs) or amorphous states, which can have different physical properties. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution 13C spectra of solid samples. researchgate.net

Electron Paramagnetic Resonance (EPR) spectroscopy , also known as Electron Spin Resonance (ESR), is a technique that specifically detects species with unpaired electrons, such as free radicals. rsc.org While the ground state of this compound is not paramagnetic, EPR can be a powerful tool to study potential radical intermediates formed during degradation, metabolism, or specific chemical reactions. youtube.com The nitro group, in particular, can be reduced to form nitro radical anions, which are EPR-active and can provide insight into reaction mechanisms. nih.gov

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability and Phase Transitions

Thermal analysis techniques are crucial for understanding the stability and physical state of a compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, a TGA thermogram would show the temperature at which the compound begins to decompose, providing critical information about its thermal stability.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. researchgate.net A DSC scan can reveal key thermal events. For a crystalline solid like this compound, the DSC curve would typically show a sharp endothermic peak corresponding to its melting point. researchgate.net At higher temperatures, exothermic peaks may appear, indicating decomposition. researchgate.net These data are vital for determining the compound's melting point, purity, and polymorphic state.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Formic Acid |

| Methanol |

| Isopropanol |

Future Directions and Emerging Research Avenues for 6 Cyclohexyl 5 Nitropyrimidin 4 Amine Chemistry

Integration with Flow Chemistry and Automated Synthesis

The synthesis of complex molecules like 6-Cyclohexyl-5-nitropyrimidin-4-amine and its derivatives can be significantly enhanced by moving from traditional batch processing to continuous flow chemistry and automated synthesis platforms. nih.gov These technologies offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, which is particularly crucial when handling energetic intermediates like nitrated pyrimidines. beilstein-journals.org

Automated platforms, such as the Chemputer or SRI's SynFini™, can execute multi-step syntheses by integrating robotic liquid handlers, computer-controlled reactors, and purification units. nih.govyoutube.com For this compound, an automated workflow could be designed to explore a wide range of reaction conditions for its synthesis, for instance, by varying precursors for the key cyclization step. researchgate.net Furthermore, this approach facilitates the rapid generation of a library of analogues by systematically changing the amine or alkyl halide starting materials. This high-throughput synthesis is invaluable for structure-activity relationship (SAR) studies in drug discovery and materials science. nih.gov

| Feature | Batch Synthesis | Flow Chemistry / Automated Synthesis |

| Scalability | Difficult to scale, often requires re-optimization. | Easily scalable by extending run time. |

| Safety | Large volumes of reagents and intermediates; potential for thermal runaway, especially with nitration. | Small reaction volumes at any given time significantly reduce risks. |

| Control | Limited control over mixing and heat transfer. | Superior control over reaction parameters, leading to higher reproducibility. |

| Optimization | Time-consuming, one-at-a-time experimentation. | Rapid optimization through automated sequential experiments (e.g., Design of Experiment). youtube.com |

| Library Synthesis | Labor-intensive and slow for generating diverse compound libraries. | Ideal for rapid library generation and SAR studies. nih.gov |

This table provides a comparative overview of batch versus flow/automated synthesis approaches for pyrimidine (B1678525) derivatives.

Application of Machine Learning and AI in Chemical Design and Reaction Prediction

For this compound, AI can be leveraged in several key areas:

Retrosynthesis and Pathway Design : AI-powered retrosynthesis tools can propose viable synthetic routes to the target molecule, breaking it down into simpler, commercially available precursors. researchgate.netijritcc.orgacs.org These models can identify novel or more efficient disconnections compared to traditional human analysis.

Reaction Outcome Prediction : ML algorithms can be trained on existing reaction data to predict the yield and selectivity of synthetic steps involved in making or modifying this compound. eurekalert.orgcam.ac.uk This predictive power minimizes the need for extensive trial-and-error experimentation, saving time and resources. For example, an AI model could predict the optimal catalyst and conditions for a cross-coupling reaction at the 4-position after replacing the amine with a halogen.

De Novo Molecular Design : Generative AI models can design novel pyrimidine derivatives based on the this compound scaffold. By defining desired properties (e.g., specific biological activity or material characteristics), these models can generate new molecules with a high probability of success, accelerating the discovery of new drug candidates or functional materials. drugtargetreview.com

| AI/ML Application | Description | Relevance to this compound |

| Retrosynthesis Planning | Predicts reactants and synthetic routes for a target molecule. mit.edu | Devising the most efficient and cost-effective synthesis pathways. |

| Forward Reaction Prediction | Predicts the product(s) and yield of a given set of reactants and conditions. cam.ac.uk | Optimizing reaction steps and exploring functionalization of the core structure. |

| Property Prediction (QSPR) | Quantitative Structure-Property Relationship models predict physical, chemical, or biological properties. | Screening virtual derivatives for desired characteristics before synthesis. |

| Generative Models | Designs novel molecules with desired properties from scratch or based on a scaffold. | Creating new potential drug candidates or materials based on the pyrimidine core. |

This table summarizes the key applications of AI and Machine Learning in the chemistry of this compound.

Sustainable Chemistry Approaches in the Synthesis and Application of Pyrimidine Derivatives

The principles of green chemistry are increasingly integral to modern synthetic chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Applying these principles to the synthesis of this compound offers significant opportunities for creating more environmentally benign processes.

Key sustainable strategies include: